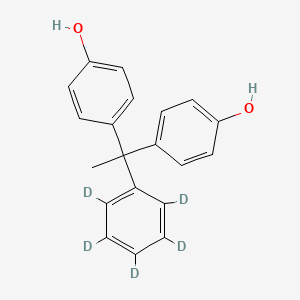
5|A-Pregnanediol-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5|A-Pregnanediol-13C5: is a stable isotope-labeled compound, specifically a derivative of pregnanediol. Pregnanediol itself is an inactive metabolic product of progesterone, a crucial hormone in the human body. The labeling with carbon-13 isotopes (13C5) allows for detailed metabolic studies and tracing in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Pregnanediol-13C5 involves the incorporation of carbon-13 isotopes into the pregnanediol structure. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often include controlled temperature and pressure to ensure the incorporation of the isotopes at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5|A-Pregnanediol-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnanedione using oxidizing agents.
Reduction: Reduction to pregnanolone using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pregnanedione
Reduction: Pregnanolone
Substitution: Halogenated derivatives of pregnanediol.
Scientific Research Applications
5|A-Pregnanediol-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of progesterone.
Biology: Helps in studying the metabolic fate of progesterone in biological systems.
Medicine: Used in diagnostic assays to measure progesterone levels indirectly through its metabolites.
Industry: Employed in the development of pharmaceuticals and in quality control processes for hormone-related products .
Mechanism of Action
The mechanism of action of 5|A-Pregnanediol-13C5 involves its role as a metabolic product of progesterone. It is formed through the action of enzymes such as 3α-hydroxysteroid dehydrogenase. This compound serves as a marker for progesterone metabolism and is excreted in the urine, providing insights into hormonal balance and ovarian activity .
Comparison with Similar Compounds
Pregnanediol: The non-labeled version of the compound.
Pregnanedione: An oxidized form of pregnanediol.
Pregnanolone: A reduced form of pregnanediol
Uniqueness: The uniqueness of 5|A-Pregnanediol-13C5 lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pathways of progesterone metabolism is crucial .
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
325.47 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-(1-hydroxy(1,2-13C2)ethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15?,16+,17-,18+,19+,20+,21-/m1/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI Key |
YWYQTGBBEZQBGO-ZWTASMTDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13CH]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13CH]([13CH2]4)O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)







![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)

![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)


